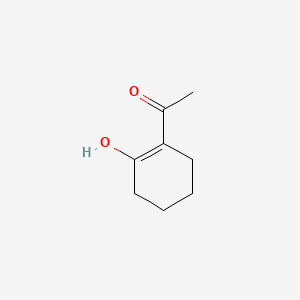

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone

Description

Nomenclature and Structural Representations (Focus on Tautomeric Forms)

The compound 1-(2-hydroxycyclohex-1-en-1-yl)ethanone is the enol tautomer of the more commonly named β-diketone, 2-acetylcyclohexanone (B32800). acs.org These two forms exist in a dynamic equilibrium, readily interconverting through a process known as keto-enol tautomerism. The equilibrium also involves a deprotonated intermediate, the enolate anion, which is a key species in the chemistry of carbonyl compounds. researchgate.net

The structure of this compound features a six-membered ring with a carbon-carbon double bond. A hydroxyl (-OH) group is attached to one carbon of the double bond, and an acetyl (CH₃CO-) group is attached to the other. This enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the acetyl group, forming a stable six-membered ring. researchgate.net Its keto tautomer, 2-acetylcyclohexanone, possesses a cyclohexane (B81311) ring with two carbonyl groups on adjacent carbons.

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. researchgate.netresearchgate.net In aprotic solvents, the enol form, this compound, is predominant due to the stabilizing intramolecular hydrogen bond. acs.orgresearchgate.netaskiitians.com Conversely, in protic solvents like water, the keto form (2-acetylcyclohexanone) becomes more significant, as the solvent molecules can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol. researchgate.netresearchgate.net Studies have quantified the percentage of the enol form in various solvents.

Table 1: Tautomeric Equilibrium of 2-Acetylcyclohexanone in Various Solvents

| Solvent | Enol Content (%) | Reference |

|---|---|---|

| Dioxane | Almost 100% | acs.orgresearchgate.netaskiitians.com |

| Aprotic Solvents (General) | Predominantly Enol | researchgate.netresearchgate.net |

| Aqueous Solution (25 °C) | > 40% | acs.orgresearchgate.netaskiitians.com |

| Protic Solvents (General) | Keto Form is Dominant | researchgate.netresearchgate.net |

The interconversion between the keto and enol forms can be catalyzed by either acid or base. youtube.com This tautomerism is a fundamental property that underpins the compound's reactivity, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions.

Historical Context and Significance within Enone and Cyclohexenone Chemistry

The synthesis of cyclohexenone derivatives is a cornerstone of organic chemistry, with numerous methods developed over the years. orgsyn.orgorganic-chemistry.org The preparation of 2-acetylcyclohexanone, the keto tautomer of the subject compound, typically involves the acylation of cyclohexanone (B45756). One established method utilizes an enamine intermediate, where cyclohexanone is first reacted with a secondary amine like pyrrolidine (B122466) or morpholine, followed by acylation with acetyl chloride or acetic anhydride (B1165640), and subsequent hydrolysis to yield the β-diketone. google.com Another approach involves the direct acylation of a pre-formed cyclohexanone enolate, for instance, by using a strong base like lithium diisopropylamide (LDA) to deprotonate cyclohexanone before adding the acylating agent. google.com

The significance of this compound and its keto form within the broader context of enone and cyclohexenone chemistry is substantial. β-Diketones are highly versatile building blocks in organic synthesis. nih.gov The presence of two carbonyl groups and the acidic α-hydrogens make them precursors to a wide array of more complex molecules, including heterocyclic compounds and carbocyclic systems. umsida.ac.id

Cyclohexenones, in general, are considered pivotal intermediates in the synthesis of numerous natural products, steroids, and antibiotics. umsida.ac.idgoogle.com Their utility stems from their reactivity as Michael acceptors and their participation in various cycloaddition and annulation reactions. The specific structural features of 2-acetylcyclohexanone make it a valuable precursor for creating substituted cyclohexenone systems and other polyfunctional molecules. umsida.ac.id

Current Research Landscape and Emerging Areas of Investigation

Contemporary research continues to explore the rich chemistry of this compound and its tautomer, 2-acetylcyclohexanone. A significant portion of this research focuses on a deeper understanding of its tautomeric equilibrium. Detailed kinetic studies have been performed in various media, including organic solvents, water, and micellar solutions, to investigate the factors that influence the rate of interconversion, such as pH, temperature, and catalysis. acs.orgresearchgate.netaskiitians.comrsc.org These studies reveal that, in contrast to many other β-diketones, the keto-enol interconversion for this system is a relatively slow process. acs.orgresearchgate.net

Beyond its fundamental properties, the compound is being actively investigated as a ligand and a synthetic precursor. For instance, derivatives of 2-acetylcyclohexanone have been used in the synthesis of novel fluorescent compounds. nih.gov In a notable application, a derivative, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, was identified as a potential antibacterial agent that functions by inhibiting the FtsZ protein, a key component in bacterial cell division. mdpi.com This highlights the potential for this chemical scaffold in the development of new therapeutic agents.

The reactivity of the enolate, formed under basic conditions, is also a subject of study. Its reactions, such as nitrosation, have been examined in different media to understand how organized solvent assemblies like micelles can influence reaction rates and pathways. rsc.org

Overview of Research Trajectories on This Compound Class within Organic Chemistry

The compound class of cyclic β-diketones and cyclohexenones, to which this compound belongs, remains a vibrant area of research in organic chemistry. The development of novel synthetic methods for accessing these structures continues to be a major focus. organic-chemistry.orgacs.org Recent strategies include microwave-assisted one-pot syntheses and transition-metal-catalyzed reactions. acs.org

A dominant research trajectory involves the use of cyclohexenones and related enones as key substrates in asymmetric catalysis. capes.gov.br Their electron-deficient double bond makes them excellent Michael acceptors for the conjugate addition of various nucleophiles, a reaction that is central to the formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis has emerged as a powerful tool for effecting these transformations with high stereocontrol, leading to optically active products that are valuable in pharmaceutical synthesis. capes.gov.br

Furthermore, cyclic enones are foundational building blocks for the synthesis of complex natural products. google.com Their rigid framework and predictable reactivity allow for their use in intricate synthetic sequences to construct polycyclic molecular architectures. Research in this area often focuses on leveraging the inherent reactivity of the enone system to set stereocenters and build molecular complexity efficiently. google.com The study of their electrophilic reactivity continues to be refined, with quantitative scales being developed to predict their behavior in reactions. rsc.org The exploration of this compound class also extends to materials science, with derivatives being used to create functional polymers and fluorescent materials. nih.govsciencedaily.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(2-hydroxycyclohexen-1-yl)ethanone |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h10H,2-5H2,1H3 |

InChI Key |

CSYFWIXHSRSTTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(CCCC1)O |

Origin of Product |

United States |

Tautomeric Equilibrium and Isomerization Pathways of 1 2 Hydroxycyclohex 1 En 1 Yl Ethanone

Keto-Enol Tautomerism: Fundamental Principles and Thermodynamic Considerations

Keto-enol tautomerism involves the interconversion of a keto form (containing a C=O group and an α-hydrogen) and an enol form (containing a C=C double bond and a hydroxyl group). The equilibrium position is dictated by the relative thermodynamic stabilities of the two tautomers. For simple acyclic monocarbonyl compounds, the keto form is generally more stable due to the greater strength of the C=O double bond compared to the C=C double bond.

However, in β-dicarbonyl systems like the diketo form of 1-(2-hydroxycyclohex-1-en-1-yl)ethanone (which is 1,2-cyclohexanedione (B122817) acetylated at the 1-position), the enol form can be significantly stabilized. This stabilization arises from two primary factors:

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. This interaction is enthalpically favorable. missouri.edu

The thermodynamics of the equilibrium are governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. While the formation of the conjugated system and intramolecular hydrogen bond makes the enolization enthalpically favorable, the formation of a more ordered, cyclic hydrogen-bonded structure leads to a decrease in entropy. missouri.edu The balance of these factors determines the position of the equilibrium. In many β-dicarbonyls, the enthalpic advantage of the enol form is substantial enough to make it the predominant tautomer, especially in the gas phase or in non-polar solvents. calstate.edu

Experimental Studies on Tautomeric Ratios and Influence of Solvent Systems

The solvent plays a critical role in determining the position of the keto-enol equilibrium. calstate.edu The general trend, often referred to as Meyer's rule, states that the proportion of the keto tautomer increases with increasing solvent polarity. calstate.edu This is because polar solvents can engage in intermolecular hydrogen bonding with the carbonyl groups of the keto form, thereby stabilizing it. Conversely, these interactions can disrupt the intramolecular hydrogen bond that stabilizes the enol form. rsc.org

Studies on ACHE have demonstrated this solvent dependence. In aqueous solutions, ACHE exists with a significant proportion of the enol form, reported to be over 40% at 25°C. acs.orgnih.govresearchgate.netacs.orgacs.org This indicates a substantial stabilization of the enol tautomer even in a polar, protic solvent like water. In contrast, in aprotic solvents such as dioxane, ACHE is almost completely enolized, highlighting the crucial role of the intramolecular hydrogen bond in a non-hydrogen-bonding solvent environment. acs.orgnih.govresearchgate.netacs.orgacs.org

The kinetic study of the interconversion of ACHE has been performed in various organic solvents. rsc.orgresearchgate.net The data reveals that the rates of tautomerization are influenced by the solvent environment. For instance, the solvent-assisted tautomerization rates were found to be lower than in pure water, with no simple correlation to solvent polarity alone. rsc.org

Tautomeric Equilibrium of 2-Acetylcyclohexanone (B32800) (ACHE) in Different Solvents

| Solvent | % Enol Tautomer | Method | Reference |

| Water | > 40% | UV-Vis Absorbance | acs.orgnih.gov |

| Dioxane | ~100% | UV-Vis Absorbance | acs.orgnih.gov |

This table presents data for the structural isomer 2-acetylcyclohexanone (ACHE) as a proxy for this compound.

Computational Modeling of Tautomeric Forms, Relative Stabilities, and Transition States

Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for investigating the structures, relative energies, and interconversion pathways of tautomers. semanticscholar.org Such studies can provide detailed information on the potential energy surface, including the geometries of stable tautomers and the transition states that connect them.

For the class of 2-acylcyclohexane-1,3-diones, which are structurally related to the diketo form of the title compound, computational studies have been performed. conicet.gov.ar These calculations typically show that the enol forms are significantly more stable than the triketo forms. A thorough conformational analysis of all possible isomers and conformers for compounds like 2-acetyl-1,3-cyclohexanedione (B1360261) has shown that the enolic forms are the most stable, with negligible contributions from the diketo or triketo tautomers. nih.gov The stability is attributed to the formation of strong intramolecular hydrogen bonds.

A computational study on 2-(2-hydroxyphenyl)-1-azaazulene, another system with keto-enol tautomerism, revealed that the enol form is thermodynamically and kinetically more stable than the keto tautomer in both the gas phase and in ethanol. semanticscholar.org The calculated structures showed good agreement with experimental X-ray data, validating the computational approach. semanticscholar.org

For this compound, we can anticipate that computational modeling would reveal multiple possible enol conformations and a higher energy diketo tautomer. The calculations would likely confirm the significant energetic stabilization of the enol form due to conjugation and intramolecular hydrogen bonding. The transition state for the interconversion would involve the breaking of the O-H bond, the transfer of the proton to the α-carbon, and the simultaneous rearrangement of the π-electron system. The energy barrier for this process would determine the rate of interconversion.

Calculated Relative Stabilities of Tautomers for Related Compounds

| Compound | Tautomeric Form | Computational Method | Relative Energy (kcal/mol) | Reference |

| 2-Acetyl-1,3-cyclohexanedione | Endo-enol | B3LYP/6-31+G(d,p) | 0 (most stable) | nih.gov |

| 2-Acetyl-1,3-cyclohexanedione | Exo-enols | B3LYP/6-31+G(d,p) | Higher in energy | nih.gov |

| 2-Acetyl-1,3-cyclohexanedione | Triketo | B3LYP/6-31+G(d,p) | Significantly higher in energy | nih.gov |

This table presents data for a structurally related compound to infer the likely energetic landscape of this compound's tautomers.

Mechanisms of Interconversion and Catalytic Influences on Tautomeric Dynamics

The interconversion between keto and enol tautomers does not occur spontaneously at a significant rate in neutral, aprotic media. The process is typically catalyzed by either acids or bases.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming an oxonium ion. This increases the acidity of the α-hydrogens. A weak base (like the solvent or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol. The reverse process, ketonization, involves the protonation of the α-carbon of the enol, followed by deprotonation of the carbonyl oxygen.

Base Catalysis: In the presence of a base, the α-hydrogen of the keto form is removed to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a proton source (like the solvent or the conjugate acid of the base catalyst) yields the enol.

Kinetic studies on ACHE have provided detailed insights into these catalytic processes. The tautomerization has been shown to be subject to H+-catalysis. nih.govacs.org The rate of the reaction is also influenced by the presence of buffers, indicating general acid-base catalysis. acs.org For instance, studies with acetic acid-acetate buffers showed that the observed rate constant increases with both buffer concentration and pH, which is characteristic of a general base-catalyzed reaction. acs.org

Furthermore, the reaction exhibits a significant deuterium (B1214612) kinetic isotope effect. For ACHE in D₂O, the rate constant for ketonization is considerably lower than in H₂O, which is consistent with a mechanism where the transfer of a proton is the rate-determining step. acs.org

The dynamics of tautomerization for this compound are expected to follow these same principles. The rate of its interconversion with its keto tautomer will be slow in neutral media but will be accelerated by the presence of acidic or basic catalysts.

Advanced Synthetic Methodologies for 1 2 Hydroxycyclohex 1 En 1 Yl Ethanone and Its Derivatives

Classical Synthetic Approaches: Condensation and Cyclization Reactions

Classical methods remain fundamental in constructing the core cyclohexenone framework. These strategies often involve the formation of key carbon-carbon bonds through condensation and subsequent cyclization reactions.

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated ketones. taylorandfrancis.com It involves the base- or acid-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound. taylorandfrancis.comncert.nic.in In the context of cyclohexenone synthesis, this reaction can be used to build precursors or directly form the ring system in a one-pot multicomponent reaction. researchgate.net

For instance, a variation of the Claisen-Schmidt condensation can be employed where a 1,5-dicarbonyl compound, or precursors that generate it in situ, undergoes a base-catalyzed condensation. The reaction of an aldehyde with a ketone possessing α-hydrogens on both sides can lead to a double condensation product, which can then be a precursor for cyclization. mdpi.comresearchgate.net

Research has demonstrated the use of various catalysts to improve the efficiency and environmental footprint of this reaction. Sodium carbonate has been effectively used as an inexpensive and environmentally benign catalyst for the one-pot synthesis of highly functionalized cyclohexenone derivatives. researchgate.net Similarly, solid sodium hydroxide (B78521) has been utilized in solvent-free conditions, achieving high yields of α,α'-bis(substituted-benzylidene)cycloalkanones through a grinding technique. nih.gov

Table 1: Catalysts in Claisen-Schmidt Condensation for Cyclohexenone Synthesis

| Catalyst | Reactants | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Sodium Carbonate (Na₂CO₃) | Aromatic aldehydes, active methylene (B1212753) compounds | Water/Ethanol, room temperature | Efficient, one-pot synthesis of highly functionalized cyclohexenones. | researchgate.net |

| Solid Sodium Hydroxide (NaOH) | Cycloalkanones, benzaldehydes | Solvent-free, grinding | Quantitative yields (96–98%) of α,α'-bis-(benzylidene)cycloalkanones. | nih.gov |

| M²⁺MgAlO Mixed Oxides | Cyclohexanol (B46403), benzaldehyde | Solvent-free, high temperature | One-pot dehydrogenation of cyclohexanol to cyclohexanone (B45756) followed by Claisen–Schmidt condensation. | mdpi.com |

The intramolecular aldol (B89426) reaction is a powerful method for forming cyclic compounds, particularly five- and six-membered rings. libretexts.orgpressbooks.pub This reaction is central to the synthesis of the cyclohexenone core of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone. When a dicarbonyl compound is treated with a base, an enolate can form and attack the other carbonyl group within the same molecule. pressbooks.pub

For the synthesis of a cyclohexenone ring, a 1,5-dicarbonyl compound is the ideal precursor. For example, the base-catalyzed cyclization of 2,6-heptanedione (B80457) preferentially forms the six-membered ring product, 3-methyl-2-cyclohexenone, over the more strained four-membered ring alternative. libretexts.org This selectivity arises because all steps of the mechanism are reversible, leading to the most thermodynamically stable product. libretexts.orgpressbooks.pub A similar principle applies to the synthesis of this compound from an appropriate 2-acetyl-1,5-dicarbonyl precursor.

A novel strategy for cyclohexenone synthesis utilizes a pathway involving hemiketal–oxy-Cope rearrangement followed by an intramolecular aldol condensation, demonstrating the versatility of this cyclization method. acs.org

Table 2: Intramolecular Aldol Cyclization for Cyclohexenone Formation

| Precursor Type | Reaction | Product Type | Key Principle | Reference |

|---|---|---|---|---|

| 1,5-Diketone (e.g., 2,6-heptanedione) | Intramolecular Aldol Condensation | Cyclohexenone | Formation of a thermodynamically stable six-membered ring is favored over a strained four-membered ring. | libretexts.orgpressbooks.pub |

| 1,4-Diketone (e.g., 2,5-hexanedione) | Intramolecular Aldol Condensation | Cyclopentenone | Demonstrates the general applicability for forming five-membered rings. | pressbooks.pub |

| Pyruvates and Aromatic Enones | Hemiketal–oxy-Cope rearrangement–Intramolecular Aldol Condensation | Cyclohexenone Acid | A multi-step sequence where intramolecular aldol is the final ring-forming step. | acs.org |

Ring expansion strategies provide an alternative route to cyclohexenone analogues, often starting from more readily available smaller rings like cyclopentanones. researchgate.net These methods can circumvent challenges associated with linear cyclization precursors. researchgate.net

One notable example is the Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals. researchgate.net A cobalt-mediated ring expansion of a cyclopentanone (B42830) derivative can be envisioned as a route to a cyclohexenone scaffold. researchgate.net Another approach involves the rhodium-catalyzed ring expansion of cyclobutenones to generate cyclopentenones, illustrating the utility of transition metals in these transformations. utexas.edu While not a direct synthesis of cyclohexenones, it highlights the principle of ring expansion. Gold-catalyzed oxidative ring expansion of alkynyl quinols has also been reported for the synthesis of tropone (B1200060) derivatives, which are seven-membered rings. mdpi.com These strategies underscore the potential to access diverse ring sizes, including cyclohexenone analogues, through carefully designed ring expansion protocols.

Modern Catalytic Strategies in Asymmetric Synthesis

The development of modern catalytic methods has revolutionized the synthesis of chiral molecules, allowing for the creation of compounds like this compound derivatives with high enantiomeric purity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Chiral small organic molecules, such as proline and its derivatives, can catalyze reactions with high stereoselectivity. researchgate.net

For the synthesis of enantiomerically enriched cyclohexenone derivatives, several organocatalytic methods have been developed. For instance, (S)-proline can catalyze the aminoxylation of a cyclohexanedione monoketal, which can then be converted to (R)-4-hydroxycyclohex-2-enone with high enantiomeric excess. researchgate.net Organocatalytic tandem reactions, such as Michael addition followed by cyclization, have been used to construct complex chiral chromanones, which share structural motifs with the target compound. researchgate.net These tandem processes, often catalyzed by chiral amines, can create multiple stereocenters in a single operation with high diastereo- and enantioselectivity. researchgate.net

Table 3: Examples of Organocatalytic Synthesis of Chiral Cyclohexenone Derivatives

| Catalyst | Reaction Type | Substrates | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| (S)-Proline | α-Aminoxylation | Cyclohexanedione monoketal, nitrosobenzene | (R)-4-Hydroxycyclohex-2-enone | 94% ee | researchgate.net |

| Chiral Amine | Tandem Michael/Cycloketalization/Hemiacetalization | 1-(2-hydroxyaryl)-1,3-diketones, α,β-unsaturated aldehydes | Lactone-fused tricyclic chromanones | up to >99% ee, >19:1 d.r. | researchgate.net |

| Chiral Primary Amine | Hydrative Cyclization | 1,6-diynes | 3-Methyl cyclohex-2-enone derivatives | up to 99% ee | organic-chemistry.org |

Transition metals, particularly palladium, play a crucial role in modern organic synthesis due to their unique catalytic activity. Palladium-catalyzed reactions offer efficient pathways to construct and functionalize the cyclohexene (B86901) ring. youtube.com

Palladium(II) catalysts have been identified for the aerobic dehydrogenation of substituted cyclohexenes, which can be a method to introduce unsaturation into a pre-formed ring. nih.gov More synthetically powerful are palladium-catalyzed carbocyclization reactions. For example, dienallenes can undergo a palladium-catalyzed site-selective regiodivergent carbocyclization/borylation reaction to yield cis-1,4-disubstituted cyclohexenes with excellent regioselectivity and diastereoselectivity. nih.govacs.org This method provides a practical route to thermodynamically disfavored isomers under mild conditions. acs.org

While palladium is prominent, other transition metals are also used. Cationic Rhodium(I) complexes can catalyze the [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford cyclohexenones. organic-chemistry.org Gold(I) complexes have been shown to be highly effective for the hydrative cyclization of 1,6-diynes to produce 3-methyl cyclohex-2-enone derivatives. organic-chemistry.org

Biocatalytic Transformations for Enantioselective Access

The synthesis of single-enantiomer chiral compounds is a significant challenge in organic chemistry, and biocatalysis has emerged as a powerful tool to achieve high levels of stereoselectivity. Enzymes, operating under mild conditions, can catalyze reactions that are often difficult to achieve through traditional chemical methods. researchgate.net For the synthesis of chiral cyclohexenone derivatives, including enantiomerically pure forms related to this compound, several enzymatic strategies are employed.

Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, have proven highly effective in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org This is achieved through the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic hydrogenation breaks the symmetry of the starting material to generate valuable quaternary stereocenters with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govacs.org For instance, ene-reductases like OPR3 and YqjM have been utilized for this purpose, with YqjM often showing higher activity and enantioselectivity. acs.org

Another key biocatalytic method involves the use of lipases and esterases for kinetic resolution or deacetylation. cabidigitallibrary.org For example, chemoenzymatic synthesis can produce α-acetoxy enones, which can then undergo enzyme-mediated hydrolysis to yield chiral α-hydroxy enones with high enantiomeric excess. researchgate.net These α-hydroxy ketones are versatile building blocks because the carbonyl group can be readily transformed into other functional groups like diols. cabidigitallibrary.org

The choice of enzyme and reaction conditions is critical for success. Factors such as the substrate structure, solvent, and temperature can significantly influence both the yield and the enantioselectivity of the transformation.

Table 1: Examples of Biocatalytic Desymmetrization of Cyclohexadienones

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| YqjM | 4,4-dimethyl-2,5-cyclohexadienone | (R)-4,4-dimethyl-2-cyclohexenone | 72 | >99 |

| YqjM | 4-(4-fluorophenyl)-4-methyl-2,5-cyclohexadienone | (R)-4-(4-fluorophenyl)-4-methyl-2-cyclohexenone | 43 | >99 |

| OPR3 | 4-(4-methoxyphenyl)-4-methyl-2,5-cyclohexadienone | (S)-4-(4-methoxyphenyl)-4-methyl-2-cyclohexenone | 44 | 99 |

| YqjM | 4-(4-methoxyphenyl)-4-methyl-2,5-cyclohexadienone | (R)-4-(4-methoxyphenyl)-4-methyl-2-cyclohexenone | 47 | >99 |

This table is generated based on data from a study on ene-reductase catalyzed desymmetrization. acs.org

Green Chemistry Principles and Sustainable Synthesis of Cyclohexenones

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. quizlet.com The synthesis of cyclohexenones, important intermediates in the chemical industry, is increasingly being guided by these principles to enhance safety and environmental compatibility. researchgate.net

A key focus of green synthesis is the replacement of hazardous reagents with safer alternatives. quizlet.com Traditionally, the oxidation of secondary alcohols like cyclohexanol to produce cyclohexanone (a precursor to many cyclohexenones) utilized toxic heavy-metal oxidants such as chromium(VI) compounds. youtube.com Green methodologies advocate for the use of cleaner oxidants like hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (household bleach). researchgate.netyoutube.com These alternatives are less toxic and often produce water as the primary byproduct, significantly reducing hazardous waste. quizlet.com

The use of efficient and recyclable catalysts is another cornerstone of sustainable synthesis. Metal-free catalytic systems are gaining attention as they avoid the costs and potential toxicity associated with heavy metals. rsc.org For instance, heterogeneous catalysts can be easily separated from the reaction mixture and reused, improving process efficiency and reducing waste. researchgate.net Iron and tungsten oxides supported on mesoporous carbon have been investigated as effective catalysts for the oxidation of cyclohexanone. researchgate.net

Solvent choice is also critical. Performing reactions in water or using solvent-free conditions, when possible, is highly preferred over volatile organic compounds (VOCs). Research has explored the oxidation of cyclohexanol to cyclohexanone using H₂O₂ as the oxidant in water, which represents a clean and environmentally friendly approach. researchgate.net

Key Green Chemistry Approaches in Cyclohexenone Synthesis:

Safer Oxidants: Replacing traditional chromium-based oxidants with sodium hypochlorite or hydrogen peroxide. quizlet.comyoutube.com

Catalysis: Employing heterogeneous, recyclable, or metal-free catalysts to improve efficiency and reduce metal contamination. researchgate.netrsc.org

Benign Solvents: Utilizing water as a solvent to minimize the use of volatile organic compounds. researchgate.net

Waste Reduction: Designing processes that maximize atom economy and minimize the formation of harmful byproducts. quizlet.com

Total Synthesis Applications: Strategic Integration of the Compound as a Synthon

Cyclohexenone and its functionalized derivatives, such as this compound, are highly valuable synthons, or building blocks, in the field of organic synthesis. Their rigid, six-membered ring structure combined with versatile functional groups (a ketone and a carbon-carbon double bond) allows for a wide array of chemical transformations. chemicalbook.com This makes them ideal starting points for constructing the complex molecular architectures found in natural products and pharmaceuticals. chemicalbook.commdpi.com

Chiral cyclohexenones, particularly hydroxy-substituted variants like 4-hydroxycyclohex-2-enone, serve as key chiral building blocks in the synthesis of numerous complex molecules. researchgate.net The strategic placement of functional groups on the cyclohexenone ring allows for controlled and stereoselective introduction of new stereocenters, which is crucial for building biologically active molecules.

One powerful application is in annulation procedures, where the cyclohexenone core is used to build additional rings. For example, hydroxyenones prepared from the coupling of 2-cyclohexen-1-one (B156087) with aldehydes can be used to synthesize tricyclic systems through a sequence of epoxidation and cyclization. chemicalbook.com Furthermore, the enone functionality is a perfect Michael acceptor, allowing for conjugate addition reactions to introduce a variety of substituents. acs.org

The utility of these synthons is demonstrated in the total synthesis of natural products. For example, functionalized cyclohexenones derived from aminosiloxy dienes have been instrumental in the stereocontrolled synthesis of the pentacyclic indole (B1671886) alkaloid tabersonine. orgsyn.org The ability to construct the cyclohexenone ring with specific substituents at various positions provides a flexible and powerful strategy for accessing diverse and complex molecular targets. orgsyn.org

Table 2: Compounds Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 21173-96-6 | C₈H₁₂O₂ |

| 2-Cyclohexen-1-one | 930-68-7 | C₆H₈O |

| Cyclohexanone | 108-94-1 | C₆H₁₀O |

| 2-Cyclohexen-1-ol | 822-67-3 | C₆H₁₀O |

| 4-Hydroxycyclohex-2-enone | 931-48-6 | C₆H₈O₂ |

| Cyclohexane-1,3-dione | 504-02-9 | C₆H₈O₂ |

| Adipic acid | 124-04-9 | C₆H₁₀O₄ |

| Sodium hypochlorite | 7681-52-9 | NaClO |

| Hydrogen peroxide | 7722-84-1 | H₂O₂ |

| Tabersonine | 4429-63-4 | C₂₁H₂₄N₂O₂ |

Reaction Chemistry and Mechanistic Investigations of 1 2 Hydroxycyclohex 1 En 1 Yl Ethanone

Reactivity of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety is a pivotal feature of 1-(2-hydroxycyclohex-1-en-1-yl)ethanone, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Michael Additions and Conjugate Processes

The enone system of this compound is a classic Michael acceptor. In a Michael reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system in a conjugate addition fashion. libretexts.orgwikipedia.org The driving force for this reaction is the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com

A variety of soft nucleophiles are known to participate in Michael additions with enones. youtube.com These include enolates derived from β-dicarbonyl compounds, organocuprates (Gilman reagents), thiols, and amines. masterorganicchemistry.comresearchgate.net For instance, the reaction of a related compound, 4-hydroxycyclohex-2-enone, with thiols proceeds via a Michael addition to give the corresponding 3-thio-substituted cyclohexanone (B45756).

The general mechanism for the Michael addition to this compound can be depicted as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the enone system.

Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and the π-electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate.

Protonation: The enolate is protonated, typically by a protic solvent or during workup, to yield the final product.

| Nucleophile (Michael Donor) | Expected Product Type | General Conditions |

| Malonic Esters | 3-(1-Acetyl-2-oxocyclohexyl)malonic ester | Base (e.g., NaOEt) |

| Organocuprates (R₂CuLi) | 3-Alkyl-2-acetylcyclohexanone | Aprotic solvent (e.g., THF) |

| Thiols (RSH) | 3-(Alkylthio)-2-acetylcyclohexanone | Base or neutral conditions |

| Amines (R₂NH) | 3-(Dialkylamino)-2-acetylcyclohexanone | Protic or aprotic solvent |

Electrophilic and Nucleophilic Additions to the Enone Double Bond

While conjugate additions are predominant, the double bond in this compound can also undergo other types of additions. The electron-rich nature of the enol double bond, enhanced by the hydroxyl group's electron-donating effect, makes it reactive towards electrophiles. libretexts.orgchemistrysteps.com

Electrophilic Additions: Electrophiles can add across the double bond. For example, halogenation with reagents like bromine (Br₂) would be expected to proceed via a bromonium ion intermediate, followed by attack of a nucleophile to give a di-substituted product. libretexts.org The regioselectivity of such additions would be influenced by the electronic effects of the hydroxyl and acetyl groups.

Nucleophilic Additions (Non-conjugate): Direct nucleophilic attack at the α-carbon of the enone is less common due to the higher electrophilicity of the β-carbon and the carbonyl carbon. However, under certain conditions with specific reagents, such additions might be possible.

Reactions Involving the Hydroxyl Group and Carbonyl Functionality

The hydroxyl and carbonyl groups of this compound are key sites for a variety of transformations, including derivatization, oxidation, and reduction.

Derivatization Strategies: Esterification, Etherification, and Acetylation

The enolic hydroxyl group can be readily derivatized to protect it or to introduce new functionalities.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding enol ester.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) would yield the enol ether.

Acetylation: Acetylation is a specific form of esterification using reagents like acetic anhydride (B1165640) or acetyl chloride. For instance, the acetylation of related cyclic enamines has been reported to yield acetylated products. scribd.com

| Derivatization Type | Reagent | Expected Product |

| Esterification | RCOCl, Base | 1-(2-(Acyloxy)cyclohex-1-en-1-yl)ethanone |

| Etherification | RX, Base | 1-(2-(Alkoxy)cyclohex-1-en-1-yl)ethanone |

| Acetylation | Ac₂O, Base | 1-(2-Acetoxycyclohex-1-en-1-yl)ethanone |

Oxidation and Reduction Pathways of the Functional Groups

Oxidation: The secondary alcohol functionality within the molecule's tautomeric forms can be oxidized. The oxidation of a similar compound, 2-cyclohexen-1-ol, with reagents like chromic acid yields the corresponding ketone, 2-cyclohexen-1-one (B156087). nih.gov Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or chromic acid (H₂CrO₄) are expected to oxidize the hydroxyl group of this compound. edubirdie.comlibretexts.org

Reduction: The carbonyl group and the double bond are both susceptible to reduction.

Reduction of the Carbonyl Group: Selective reduction of the ketone can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would likely reduce the ketone to a secondary alcohol. chemguide.co.uk The Luche reduction (NaBH₄, CeCl₃) is known for the selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones.

Reduction of the Double Bond: Catalytic hydrogenation (e.g., H₂, Pd/C) would be expected to reduce the carbon-carbon double bond.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ketone and the double bond. organic-chemistry.org

| Reaction | Reagent | Expected Major Product |

| Oxidation | PCC or H₂CrO₄ | 1,2-Cyclohexanedione (B122817), 2-acetyl- |

| Ketone Reduction | NaBH₄ | 1-(2-Hydroxycyclohex-1-en-1-yl)ethanol |

| Conjugate Reduction | H₂, Pd/C | 1-(2-Hydroxycyclohexyl)ethanone |

| Complete Reduction | LiAlH₄ | 1-(2-Hydroxycyclohexyl)ethanol |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The conjugated π-system of this compound makes it a potential substrate for such transformations.

Cycloaddition Reactions: The enone system can act as a dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.com A closely related compound, 2-acetyl-2-cyclohexenone, has been shown to undergo inverse electron demand Diels-Alder reactions with electron-rich dienophiles like enol ethers. brandeis.edu This suggests that this compound could participate in similar [4+2] cycloadditions, where it would react with a conjugated diene to form a bicyclic adduct.

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a ring from a conjugated π-system. amazonaws.comresearchgate.netyoutube.com While specific examples for this compound are not documented, under thermal or photochemical conditions, it could potentially undergo ring-opening or ring-closing reactions if it can adopt a suitable conjugated polyene conformation.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org The Claisen rearrangement, a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement of allyl vinyl ethers, is a well-known example. numberanalytics.com If the enol hydroxyl group of this compound is converted to an allyl ether, it could potentially undergo a Claisen rearrangement to introduce an allyl group at the C6 position.

Diels-Alder Reactions and Other Cycloaddition Processes

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, the electronic nature of the diene and the dienophile (the alkene component) is crucial. Reactions are typically fastest between an electron-rich diene and an electron-poor dienophile. libretexts.org The enone moiety of this compound, specifically the double bond conjugated to the electron-withdrawing acetyl group, classifies it as an electron-poor alkene, making it a suitable dienophile for Diels-Alder reactions.

While direct studies on this compound as a dienophile are not extensively documented, the reactivity of its close analogue, 2-acetyl-2-cyclohexenone, provides significant insight. Research has shown that 2-acetyl-2-cyclohexenone participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles such as enol ethers. brandeis.edu These reactions proceed readily at room temperature, with a notable preference for the endo adduct, where the oxygen of the enol ether is oriented towards the developing cyclohexene (B86901) ring. brandeis.edu The reactivity is also sensitive to the stereochemistry of the dienophile; for instance, trans-substituted enol ethers are reported to be approximately 35 times more reactive than their cis isomers. brandeis.edu

Given these findings, this compound is expected to behave similarly, acting as a competent dienophile in both normal and inverse-electron-demand cycloadditions.

| Reaction Type | Diene (Example) | Dienophile | Conditions | Key Finding |

| Inverse-Electron-Demand Diels-Alder | Enol Ethers | 2-Acetyl-2-cyclohexenone | 25°C | Favors endo addition; trans enol ethers are significantly more reactive than cis isomers. brandeis.edu |

| Normal-Electron-Demand Diels-Alder | 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky's diene) | This compound | Thermal or Lewis Acid Catalysis | Expected to proceed efficiently due to the electron-rich nature of the diene. wikipedia.org |

| [2+2] Cycloaddition | Alkenes (e.g., ethylene) | This compound | Photochemical | Enone systems are known to undergo [2+2] photocycloadditions to form cyclobutane (B1203170) rings. |

Sigmatropic Rearrangements and Isomerizations

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. chemrestech.com The feasibility and stereochemical outcome of these reactions are governed by the Woodward-Hoffmann rules. rsc.org

For this compound itself, common sigmatropic rearrangements like the Cope or Claisen rearrangements are not immediately accessible. However, derivatization of the enol hydroxyl group can readily create substrates for such transformations. For example, conversion of the hydroxyl group to an allyl ether would generate a structure poised for a thermal wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement. This would result in the migration of the allyl group from the oxygen to the C2 position of the cyclohexene ring, yielding a C-allylated 1,3-dicarbonyl compound. libretexts.org

Isomerization of this compound to its tautomer, 2-acetyl-1,3-cyclohexanedione (B1360261), is a fundamental process. Additionally, under thermal or photochemical conditions, brandeis.edusigmaaldrich.com-hydrogen shifts could occur if the double bond were to migrate, leading to different conjugated isomers. Quantum chemical studies on related polyenyl systems show that the activation barriers for such shifts are dependent on the length and geometry of the π-system. chemrestech.comrsc.org

| Rearrangement Type | Required Modification | Description | Governing Principle |

| wikipedia.orgwikipedia.org-Claisen Rearrangement | O-allylation (formation of an allyl enol ether) | A thermal rearrangement that would form a new C-C bond at the C2 position, yielding a 2-allyl-2-acetyl-1,3-cyclohexanedione. | The reaction proceeds via a suprafacial-suprafacial overlap of two allyl fragments in a chair-like transition state. libretexts.org |

| brandeis.edusigmaaldrich.com-Hydrogen Shift | None (potential isomerization) | A potential thermal or photochemical process that would involve the migration of a hydrogen atom across the π-system to form a different conjugated isomer. | The feasibility depends on whether the shift can occur suprafacially (allowed photochemically) or antarafacially (allowed thermally but sterically difficult for small rings). libretexts.org |

Functionalization and Derivatization Strategies for Structural Elaboration

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. Strategies can target the enol hydroxyl group, the acetyl carbonyl group, or the conjugated π-system. Such derivatizations are crucial for creating complex molecules and chiral building blocks, as demonstrated in the synthesis of derivatives from the related (R)-4-hydroxycyclohex-2-enone. rsc.org

Reactions at the Hydroxyl Group: The acidic proton of the enol can be removed by a base, and the resulting enolate can be O-alkylated or O-acylated to produce ethers and esters, respectively.

Reactions at the Carbonyl Group: The acetyl ketone is susceptible to nucleophilic attack. Reduction with agents like sodium borohydride would yield a secondary alcohol. Reaction with organometallic reagents, such as Grignard or organolithium compounds, would lead to tertiary alcohols.

Reactions at the Enone System: The electron-deficient double bond is a prime site for conjugate (Michael) addition of various nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of a wide range of substituents at the C3 position.

| Functional Group | Reaction Type | Reagent Example | Product Class |

| Enol Hydroxyl | O-Alkylation | Methyl iodide (in the presence of a base) | Enol ether |

| Enol Hydroxyl | O-Acylation | Acetyl chloride (in the presence of a base) | Enol ester |

| Acetyl Carbonyl | Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Acetyl Carbonyl | Grignard Addition | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |

| Enone Double Bond | Michael Addition | Diethylamine | β-Amino ketone |

Photochemical and Electrochemical Reactivity of the Enone System

The conjugated enone system in this compound is the primary site of photochemical and electrochemical activity.

Photochemical Reactivity: Upon absorption of UV light, the enone can be excited from its ground state (S₀) to an excited singlet state (S₁) via an n→π* or π→π* transition. This excited state can then undergo various transformations, including:

[2+2] Photocycloaddition: Reaction with an alkene can lead to the formation of a cyclobutane ring, a synthetically valuable transformation.

Photodimerization: In the absence of another reactant, two molecules of the enone can react with each other to form a dimeric cyclobutane structure.

Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropanol), the excited enone can abstract a hydrogen atom, leading to a reduced product.

Electrochemical Reactivity: The electrochemical behavior of α,β-unsaturated ketones is well-studied. Studies on related 2-cyclohexen-1-ones in hydroethanolic solutions have shown that they undergo electrohydrodimerization. rsc.org The mechanism is highly dependent on the pH of the solution.

At low pH (< 8.5): The protonated form of the enone undergoes a one-electron reduction to generate a neutral radical. This radical then couples with another to form the hydrodimer. rsc.org

At high pH (> 5.5): The unprotonated enone is reduced in a one-electron step to an anion radical. This is followed by protonation to give the same neutral radical, which then dimerizes. rsc.org

In the intermediate pH range of approximately 5.5 to 8.5, both reduction pathways compete. rsc.org It is expected that this compound would follow a similar pattern of pH-dependent electrochemical reduction.

| Process | Conditions | Intermediate Species | Final Product (Expected) |

| Photochemical [2+2] Cycloaddition | UV irradiation, presence of an alkene | Excited state enone (S₁ or T₁) | Bicyclic cyclobutane adduct |

| Electrochemical Reduction (Acidic) | Applied potential, pH < 8.5 | Neutral radical | Dimerized, saturated diol-diketone |

| Electrochemical Reduction (Basic) | Applied potential, pH > 5.5 | Anion radical, followed by protonation to a neutral radical | Dimerized, saturated diol-diketone |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen significantly influences the chemical shifts, particularly that of the enolic proton, which typically appears at a downfield chemical shift.

A representative table of expected proton NMR chemical shifts highlights the distinct electronic environments within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Enolic OH | 15.0 - 16.0 | Singlet (broad) | Deshielded due to strong intramolecular H-bonding. |

| Methyl (CH₃) | 2.1 - 2.4 | Singlet | Typical for a methyl ketone. |

| Allylic (CH₂) | 2.2 - 2.5 | Multiplet | Protons adjacent to the double bond. |

For derivatives of this compound that contain additional stereocenters, NMR spectroscopy is a powerful tool for determining relative stereochemistry and measuring the ratio of diastereomers. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) are employed to establish through-space and through-bond proton-proton correlations, respectively.

In synthetic procedures that produce multiple diastereomers, the integration of distinct signals in the ¹H NMR spectrum allows for the precise determination of the diastereomeric ratio. nih.gov For example, research on related complex molecules has shown that diastereomeric ratios can be accurately determined by comparing the integrals of well-resolved proton signals unique to each diastereomer. nih.gov The relative stereochemistry of major diastereomers can be established by combining COSY experiments to assign coupled protons with NOESY experiments to identify protons that are close in space, which helps to build a three-dimensional model of the molecule. nih.gov

Dynamic NMR (DNMR) involves recording NMR spectra at variable temperatures to study molecules that are undergoing dynamic processes on the NMR timescale. For this compound, this technique is ideal for investigating the potential equilibrium between its dominant enol tautomer and the corresponding keto tautomer (1-acetyl-2-oxocyclohexane). While the enol form is generally more stable due to conjugation and intramolecular hydrogen bonding, DNMR could quantify the exchange rate and thermodynamic parameters if the keto form were present in detectable amounts.

Furthermore, DNMR is used to analyze conformational dynamics, such as the barriers to bond rotation. Studies on structurally similar β-hydroxyesters have successfully used variable-temperature NMR to measure the energy barriers for the rotation around single bonds, revealing information about the molecule's stereodynamics. nih.gov Similar studies on this compound could elucidate the energy barrier for rotation around the C-C bond connecting the acetyl group to the cyclohexene (B86901) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Tautomer Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides definitive information about the functional groups present in a molecule and is highly effective for identifying tautomeric forms.

For this compound, the spectra are dominated by features of the conjugated, hydrogen-bonded enol system. The key identifying bands include a very broad O-H stretching vibration (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, a conjugated C=O stretching vibration (around 1600-1620 cm⁻¹), and a C=C stretching vibration (around 1580 cm⁻¹).

This technique is particularly useful for distinguishing between the enol and potential keto tautomers, which would exhibit markedly different spectra.

Table 2: Key Vibrational Frequencies for Tautomer Identification

| Functional Group | Tautomer | Characteristic Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Enol | ~2500-3200 (very broad) | Strong intramolecular hydrogen bond. nist.gov |

| C=O Stretch (Ketone) | Enol (Conjugated) | ~1600-1620 | Lower frequency due to conjugation and H-bonding. nist.gov |

| C=O Stretch (Ketone) | Keto (Saturated) | ~1705-1725 | Non-conjugated ketone carbonyl. |

The absence of a sharp, non-hydrogen-bonded O-H peak and the specific low frequency of the carbonyl band in the experimental spectrum confirm that the compound exists predominantly as the enol tautomer.

Mass Spectrometry: Fragmentation Pathways and Structural Information

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron ionization (EI). The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₁₂O₂ (140.08 g/mol ). nih.gov

The fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this type of compound include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of an acetyl radical (•COCH₃): A significant peak at [M-43]⁺, corresponding to the stable 2-hydroxycyclohex-1-en-1-yl cation.

McLafferty Rearrangement: If sterically feasible, this can lead to the elimination of a neutral alkene molecule.

Retro-Diels-Alder Reaction: Cleavage of the cyclohexene ring can occur, leading to characteristic fragment ions.

Analysis of the mass spectrum of the related compound 1-(1-cyclohexen-1-yl)ethanone provides insight into the expected fragmentation. nist.gov

Table 3: Potential Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl group. |

| 97 | [M - COCH₃]⁺ | Loss of the acetyl group, a common fragmentation for methyl ketones. nist.gov |

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for analyzing its crystalline derivatives.

This method provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry in the solid state. In studies involving the synthesis of complex molecules derived from related structures, X-ray crystallography has been used to unequivocally establish the relative stereochemistry of cycloadducts. nih.gov For instance, the structure of a key derivative can be confirmed by X-ray analysis, with the resulting data often deposited in crystallographic databases for public access. nih.gov This provides irrefutable proof of the outcome of a stereoselective reaction.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment in Chiral Derivatives

When this compound is modified to create a chiral derivative, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. libretexts.org The resulting curve, particularly its shape near an absorption band (known as the Cotton effect), can be used to determine the absolute configuration of a chiral center by comparing it to known compounds or theoretical models. libretexts.orgslideshare.net

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light. nih.gov A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores (e.g., the enone system). The sign and intensity of the CD signal are highly sensitive to the molecule's stereochemistry.

For chiral derivatives of this compound, these techniques are crucial for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By applying empirical rules (like the Octant Rule for ketones) or by comparing experimental spectra to those calculated for a specific enantiomer, the absolute configuration (R/S) can be assigned. nih.gov Molecular interactions between a chiral derivative and an achiral compound can even give rise to induced circular dichroism (ICD), which can also be used to probe the absolute configuration. nih.gov

Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR) in Complex Mixture Analysis

The characterization of individual components within complex mixtures, such as those generated during the Maillard reaction or found in natural product extracts, presents a significant analytical challenge. nih.govkosfaj.org The sheer number of constituents often leads to extensive co-elution in chromatographic separations, making unambiguous identification by a single analytical technique difficult. To overcome these limitations, hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. kosfaj.org Among the most powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of complex mixtures that may contain this compound, such as those from thermally processed foods, GC-MS offers a robust method for separation and identification. The gas chromatograph separates the volatile components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for identification.

For instance, in the analysis of Maillard reaction products from a model system of glucose and lysine, a multitude of volatile compounds are generated. researchgate.netresearchgate.netnih.gov While specific studies detailing the GC-MS analysis of this compound are not prevalent in the reviewed literature, the general approach would involve the extraction of volatile compounds followed by their separation and identification using GC-MS. The resulting data would provide the retention time and the mass spectrum of each component, allowing for the tentative identification of this compound by matching its mass spectrum with known databases.

Illustrative GC-MS Data for Volatile Compounds in a Hypothetical Maillard Reaction Mixture

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) |

| 12.5 | Furfural | 96, 95, 67, 39 |

| 15.8 | 2-Acetylfuran | 110, 95, 43 |

| 18.2 | This compound | 140, 122, 97, 81, 43 |

| 20.1 | 2,5-Dimethylpyrazine | 108, 107, 81, 54 |

| 22.4 | 5-Hydroxymethylfurfural | 126, 109, 97, 81, 53 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for the GC-MS analysis of this compound in a complex mixture was not available in the searched literature.

For non-volatile or thermally labile compounds that are not amenable to GC-MS analysis, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) provides an exceptionally powerful alternative. LC-NMR directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of NMR spectroscopy. This technique is particularly valuable for the unambiguous identification of isomers, which can be challenging for MS-based methods alone.

The analysis of a complex mixture by LC-NMR can be performed in several modes, including on-flow, stop-flow, and offline collection. In the on-flow mode, the eluent from the LC column flows continuously through the NMR flow cell, and spectra are acquired in real-time. This mode is suitable for a rapid overview of the mixture's composition. For more detailed structural information of a specific component, the stop-flow mode can be employed. In this mode, the chromatographic flow is halted when the peak of interest is within the NMR flow cell, allowing for the acquisition of more sensitive and higher-resolution one- and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC). In the offline mode, fractions corresponding to specific peaks are collected, the solvent is evaporated, and the sample is redissolved in a deuterated solvent for conventional NMR analysis, which provides the highest quality data without interference from the chromatographic mobile phase.

While direct LC-NMR studies on this compound are not prominently documented, the technique is well-suited for its characterization within a complex, non-volatile matrix. For example, if this compound were present in a plant extract or a non-volatile fraction of Maillard reaction products, LC-NMR could provide definitive structural confirmation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.

Research has employed DFT methods, such as the B3LYP functional with basis sets like 6-311G(2d,p), to determine the optimized molecular structures of related 2-acylcyclohexane-1,3-diones. uq.edu.au These calculations are crucial for understanding the distribution of electron density within the molecule, which in turn governs its reactivity and spectroscopic behavior.

A comparative study involving 2-acetyl-1,3-cyclohexanedione (B1360261) (the diketo form of the title compound) utilized the Gaussian09 program to perform a thorough conformational analysis of all possible isomers and conformers. nih.gov These calculations were conducted both in a vacuum and in an acetonitrile (B52724) (ACN) solvent model to understand the influence of the environment on the molecular properties. nih.gov Furthermore, Time-Dependent DFT (TDDFT) calculations at the B3LYP/6-31+G(d,p) level have been used to investigate the electronic transitions of the tautomers. nih.gov For 2-acetyl-1,3-cyclohexanedione, the lowest energy transition was identified as a HOMO-1→LUMO transition of n→π* character. nih.gov

These computational approaches provide valuable data on bond lengths, bond angles, and electronic properties that are essential for a comprehensive understanding of the molecule's behavior.

Conformational Analysis and Energy Landscapes of Tautomeric Forms

This compound can exist in different tautomeric and conformational forms. Computational studies have been instrumental in mapping the energy landscapes of these forms and determining their relative stabilities.

The primary tautomeric equilibrium is between the enolic form, this compound, and its diketo tautomer, 2-acetyl-1,3-cyclohexanedione. Computational analyses have consistently shown that the enolic forms are the most stable structures, with the contribution of the diketo form being negligible under normal conditions. nih.gov This stability is attributed to the formation of a strong intramolecular hydrogen bond in the enol tautomer.

For 2-acylcyclohexane-1,3-diones, DFT calculations have revealed a preference for the endo-tautomer. uq.edu.au A thorough conformational analysis of related compounds has been performed, considering all possible isomers and conformers. nih.gov The energetic and population characteristics of these different forms have been computed, providing a detailed picture of the conformational preferences. nih.gov

The following table summarizes the key findings from conformational analyses of related cyclohexanedione derivatives:

| Compound/Tautomer | Computational Method | Key Finding |

| 2-acylcyclohexane-1,3-diones | DFT B3LYP/6-311G(2d,p) | The endo-tautomer is the predominant form in solution. uq.edu.au |

| 2-acetyl-1,3-cyclohexanedione | Gaussian09 | The enolic form is significantly more stable than the diketo form. nih.gov |

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry provides powerful tools to predict reaction mechanisms and characterize the high-energy transition states that govern reaction rates. While specific computational studies on the general reaction mechanisms of this compound are limited, the methodologies can be applied to understand its potential reactivity.

For instance, DFT calculations can be used to model acid- or base-catalyzed reactions, which are common for β-dicarbonyl compounds. rsc.orgresearchgate.net Such studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energy barriers. This would provide insights into the reaction kinetics and the factors controlling product formation.

A study on the acid-promoted synthesis of related cyclic 1,3-dione fused compounds proposed a plausible mechanism involving a double Michael addition followed by intramolecular cyclization and dehydration. researchgate.net Theoretical studies on similar systems, like the cyclization of 2-hydroxy chalcone (B49325) catalyzed by a Brønsted acid, have utilized DFT with the M06-2X functional to elucidate the reaction pathway, identifying intermediates and transition states. dovepress.com These approaches could be readily applied to investigate reactions involving this compound.

The table below outlines the potential application of computational methods to study the reaction mechanisms of the title compound:

| Reaction Type | Computational Approach | Information Gained |

| Acid/Base Catalysis | DFT (e.g., B3LYP, M06-2X) | Reaction pathway, transition state geometries, activation energies. rsc.orgdovepress.com |

| Thermal Rearrangement | Ab initio methods, DFT | Identification of pericyclic and other rearrangement pathways. |

| Condensation Reactions | DFT with solvent models | Role of solvent in stabilizing intermediates and transition states. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

The Automated Topology Builder (ATB) and Repository provides force field parameters for 2-acetyl-1,3-cyclohexanedione, which are essential for conducting MD simulations. uq.edu.au These parameters would allow for the simulation of the compound in various solvents to study:

Solvent Effects: How different solvents influence the conformational equilibrium and the stability of the tautomeric forms.

Intermolecular Interactions: The nature and strength of interactions between molecules of this compound, such as hydrogen bonding and van der Waals forces.

Solvation Structure: The arrangement of solvent molecules around the solute, which can impact its reactivity.

MD simulations can provide a detailed picture of the solution-phase behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Tautomer Distinction

Computational methods are increasingly used to predict spectroscopic parameters, which can be invaluable for identifying and distinguishing between different tautomers and conformers.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have been successfully applied to predict the ¹H and ¹³C NMR chemical shifts of 2-acylcyclohexane-1,3-diones. uq.edu.au In a study of these compounds, theoretical data obtained using the GIAO DFT B3LYP/6-311G(2d,p) method were used to interpret experimental NMR spectra and confirm the predominance of the endo-tautomer. uq.edu.au The calculated chemical shifts generally show good agreement with experimental values, aiding in the structural elucidation.

IR Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra and in distinguishing between tautomers. For instance, a computational study on 2-formylcyclopentane-1,3-dione, a related compound, used DFT and ab initio methods to analyze its IR spectra and identify the vibrational modes corresponding to the different tautomeric forms. The calculated frequencies for the carbonyl stretching modes (ν(C=O)) are particularly useful for differentiating between the enol and diketo forms.

The following table presents a hypothetical comparison of predicted spectroscopic parameters for the tautomers of this compound, based on trends observed in related compounds:

| Spectroscopic Parameter | Predicted Value (Enol Tautomer) | Predicted Value (Diketo Tautomer) | Method of Prediction |

| ¹H NMR (OH proton) | ~10-15 ppm | Absent | GIAO-DFT uq.edu.au |

| ¹³C NMR (C=O) | ~190-200 ppm (one signal) | ~200-210 ppm (two signals) | GIAO-DFT uq.edu.au |

| IR (ν(C=O)) | ~1600-1650 cm⁻¹ (conjugated) | ~1700-1730 cm⁻¹ (two bands) | DFT |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies (focused on chemical behavior)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or physical properties. While specific QSRR/QSPR studies focused on the chemical behavior of this compound are scarce, the methodologies can be applied to this class of compounds.

For example, a QSPR study on the complexation of a large variety of organic compounds with beta-cyclodextrins utilized topological substructural molecular design (TOPS-MODE) to compute molecular descriptors. Such an approach could be used to predict the complexation behavior of this compound with various host molecules.

Another relevant area is the prediction of acidity (pKa). A study on ferrocenyl β-diketones established a linear relationship between the pKa and the group electronegativity, a descriptor that can be calculated computationally. nih.gov Given that the acidity of the enolic proton is a key chemical property of this compound, a QSPR model could be developed to predict the pKa of a series of related cyclohexanedione derivatives.

The development of QSRR/QSPR models for cyclohexanedione derivatives could enable the prediction of various chemical behaviors, such as reaction rates, equilibrium constants, and binding affinities, based on calculated molecular descriptors.

Advanced Research Applications in Chemical Sciences Excluding Clinical/biological Effects and Safety

As a Versatile Building Block in Organic Synthesis for Natural Products and Complex Molecular Architectures

The bifunctional nature of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone makes it a valuable C6-scaffold for the construction of intricate molecular frameworks. Its utility is particularly noted in its role as a key intermediate in the synthesis of complex molecules with potential biological significance. For instance, it is cited as an important precursor in the development of endothelin-converting enzyme inhibitors, a class of molecules investigated for cardiovascular applications. google.com It also serves as an intermediate for insect hormones, highlighting its applicability in creating structurally complex, polycyclic systems. google.com

Furthermore, the compound can undergo specific transformations that allow for its incorporation into larger structures. A notable reaction is its hydrolysis under certain conditions to yield 7-oxooctanoic acid, which provides a strategic pathway to keto fatty acids and other long-chain functionalized molecules. chemistry-online.com This demonstrates its role as a foundational block from which more complex linear and cyclic architectures can be elaborated.

Table 1: Examples of Complex Molecular Scaffolds Derived from this compound

| Starting Material | Derived Scaffold/Molecule Type | Significance | Reference |

|---|---|---|---|

| This compound | Endothelin-Converting Enzyme Inhibitor Intermediates | Precursor for complex therapeutic agent candidates. | google.com |

| This compound | Insect Hormone Intermediates | Building block for complex natural product analogues. | google.com |

| This compound | 7-Oxooctanoic acid | General route to keto fatty acids. | chemistry-online.com |

Precursor for Novel Organic Materials and Functional Molecules

The reactivity of this compound positions it as a promising precursor for the synthesis of novel organic materials. As a β-dicarbonyl compound, its enolate can be used in reactions to create polymers and functional dyes. The presence of two distinct reactive sites—the enol hydroxyl group and the acetyl carbonyl group—allows for its use as a monomer in condensation polymerization. For example, reactions with diamines or diols could lead to the formation of polyesters or polyamides incorporating the cyclohexene (B86901) ring into the polymer backbone, potentially conferring specific thermal or mechanical properties.

While it is utilized as a raw material for producing other industrial chemicals like ethylene (B1197577) diamine and acetic anhydride (B1165640), its potential in advanced materials is an area of active research interest. biosynth.com The ability to modify the core structure allows for the tuning of electronic and photophysical properties, making it a candidate for creating functional molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or specialty polymers.

Role in Ligand Design for Catalysis (e.g., as a Chiral Ligand Precursor)

The deprotonated enol form of this compound is an excellent bidentate ligand, analogous to the well-known acetylacetonate (B107027) (acac) ligand. calstate.edu The enolate oxygen atoms can chelate to a wide variety of metal ions, forming stable metal complexes. These complexes have significant potential as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The cyclohexene backbone offers a rigid scaffold that can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Furthermore, the acetyl group provides a convenient handle for synthesizing more complex Schiff base ligands. Condensation of the ketone with chiral primary amines can generate chiral ligands. When complexed with transition metals, these ligands can serve as catalysts for asymmetric synthesis, a critical area in modern chemistry for producing enantiomerically pure compounds.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Formation Reaction | Potential Application in Catalysis |

|---|---|---|

| Bidentate Enolate Ligand | Deprotonation of the enol | General catalysis (e.g., oxidation, polymerization) |

| Schiff Base Ligand | Condensation of the acetyl group with an amine | Catalysis, particularly with late transition metals |

| Chiral Schiff Base Ligand | Condensation of the acetyl group with a chiral amine | Asymmetric catalysis |

Probes for Fundamental Mechanistic Studies in Organic Chemistry

The keto-enol tautomerism of 2-acetylcyclohexanone (B32800) (ACHE) is a subject of fundamental interest in physical organic chemistry. acs.orgnih.gov Unlike many other β-dicarbonyls where interconversion is rapid, the tautomerization of ACHE is a relatively slow process. nih.gov This slow kinetic behavior makes it an ideal model system for detailed mechanistic studies of tautomerism and proton transfer reactions.

Table 3: Keto-Enol Equilibrium of 2-Acetylcyclohexanone in Different Solvents

| Solvent | Enol Tautomer Content (%) | Keto Tautomer Content (%) | Reference |

|---|---|---|---|

| CDCl₃ (Deuterated Chloroform) | ~71.7% | ~28.3% | scribd.com |

| Water (at 25 °C) | >40% | <60% | acs.orgnih.gov |